molecular formula C23H27N3O3S2 B2510330 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 941925-52-6

4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2510330
CAS No.: 941925-52-6
M. Wt: 457.61
InChI Key: LLORPQIWGIWROY-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a benzenesulfonyl group, a benzothiazole moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization reactions involving ortho-aminothiophenol and appropriate aldehydes or ketones.

    Introduction of the Piperazine Ring: The benzothiazole intermediate can be reacted with piperazine under suitable conditions.

    Attachment of the Benzenesulfonyl Group: This step involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

    Formation of the Final Compound: The final step involves linking the piperazine-benzothiazole intermediate with a butanone derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one would depend on its specific biological target. Generally, compounds with similar structures may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-1-[4-(benzothiazol-2-yl)piperazin-1-yl]butan-1-one
  • 4-(benzenesulfonyl)-1-[4-(5-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Uniqueness

The presence of the 5,7-dimethyl groups on the benzothiazole ring may confer unique properties to the compound, such as increased lipophilicity or altered binding affinity to biological targets.

Biological Activity

The compound 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C19H24N2O2SC_{19}H_{24}N_2O_2S. Its structure includes a benzenesulfonyl group attached to a butanone backbone, with a piperazine ring substituted by a benzothiazole moiety.

Physical Properties

PropertyValue
Molecular Weight356.47 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that modifications in the benzothiazole structure can enhance antibacterial activity, with minimum inhibitory concentrations (MICs) often below 25 μg/mL for potent derivatives .

Anticancer Properties

Studies have indicated that compounds containing benzothiazole and piperazine moieties can possess anticancer properties. For example, research on related compounds has shown potential in inhibiting cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action is believed to involve the inhibition of key enzymatic pathways involved in cell cycle regulation .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may contribute to anxiolytic or antidepressant effects, warranting further exploration of this compound's influence on central nervous system activity.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of benzothiazole derivatives for their antimicrobial activity. The results showed that certain derivatives had MIC values as low as 0.015 μg/mL against Streptococcus pneumoniae, highlighting the potential of these compounds as effective antimicrobial agents .

Study 2: Anticancer Activity

In another study focusing on piperazine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cancer progression .

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-17-15-18(2)22-20(16-17)24-23(30-22)26-12-10-25(11-13-26)21(27)9-6-14-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,15-16H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLORPQIWGIWROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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